Flesinoxan hydrochloride is a potent and selective agonist of the serotonin 5-HT1A receptor, classified within the phenylpiperazine class of compounds. Initially developed for its potential antihypertensive properties, flesinoxan has been recognized for its antidepressant and anxiolytic effects in various preclinical and clinical studies. Despite its promising profile, further development was halted due to strategic management decisions, limiting its therapeutic applications primarily to research contexts.
Flesinoxan hydrochloride is synthesized from catechol through a multi-step process involving enzymatic resolution, which allows for the production of specific enantiomers. The compound has been studied extensively in both animal models and human pilot studies, demonstrating significant effects on mood regulation and neuroendocrine responses.
The synthesis of flesinoxan hydrochloride involves several key steps:
Technical details include the use of specific reagents and conditions optimized for yielding high enantiomeric excess. The process emphasizes the importance of chirality in pharmacological activity, particularly for compounds acting on neurotransmitter receptors.
Flesinoxan hydrochloride has a complex molecular structure characterized by its specific functional groups that confer its biological activity.
The three-dimensional structure can be modeled using computational chemistry tools, highlighting the spatial arrangement of its atoms and functional groups that facilitate receptor binding.
Flesinoxan hydrochloride participates in various chemical reactions primarily related to its interaction with biological systems:
Technical details regarding these reactions involve kinetic studies and receptor occupancy assessments using positron emission tomography imaging techniques.
The mechanism of action of flesinoxan hydrochloride centers around its agonistic effects on the 5-HT1A receptor:
Data from studies indicate that these actions result in significant behavioral changes in animal models, including increased latency in rapid eye movement sleep and modulation of stress responses.
Flesinoxan hydrochloride exhibits distinct physical and chemical properties:
Relevant data include elemental analysis showing composition percentages (e.g., carbon, hydrogen, nitrogen) that confirm its molecular formula.
Flesinoxan hydrochloride has been primarily utilized in scientific research settings due to its pharmacological profile:
Despite its halted clinical development, flesinoxan remains a valuable compound for understanding serotonergic mechanisms and exploring new therapeutic avenues within psychiatry.
Flesinoxan hydrochloride (C₂₂H₂₇ClFN₃O₄; CAS 98205-89-1) is a crystalline salt with a molecular weight of 451.92 g/mol. Its molecular architecture integrates a chiral 2,3-dihydro-1,4-benzodioxane core linked to a 4-fluorobenzamide group via a piperazine-ethylamine spacer. The hydroxymethyl substituent at the C2 position of the benzodioxane ring confers stereochemical specificity, with the (R)-enantiomer exhibiting significant pharmacological activity [3] [5]. Key physicochemical properties include:
Table 1: Physicochemical Profile of Flesinoxan Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₂₂H₂₇ClFN₃O₄ |
Molecular Weight | 451.92 g/mol |
CAS Number | 98205-89-1 |
LogP | 2.3 |
Stereochemistry | (R)-enantiomer preferred |
Hydrogen Bond Acceptors | 8 |
Hydrogen Bond Donors | 2 |
The synthesis of flesinoxan hydrochloride employs stereoselective strategies to preserve the critical (R)-configuration. The canonical route involves:
Industrial production faces challenges in chiral fidelity. Current approaches include:
Table 2: Industrial Synthesis Methodologies
Method | Chiral Control Approach | Yield Efficiency |
---|---|---|
Asymmetric Hydrogenation | Chiral Ru-BINAP catalysts | 78–85% |
Diastereomeric Resolution | L-(+)-Tartaric acid salts | 52–60% |
Enzymatic Desymmetrization | Lipase-mediated ester hydrolysis | Under study |
The pharmacological profile of flesinoxan is profoundly influenced by stereochemistry. The (R)-enantiomer demonstrates 30-fold greater affinity for 5-HT₁ₐ receptors (Kᵢ = 0.15 nM) than its (S)-counterpart (Kᵢ = 4.6 nM) [3]. This enantioselectivity arises from optimal three-point binding:
P-glycoprotein (P-gp) efflux further modulates stereochemical bioavailability. In vitro studies using MDR1-transfected LLC-PK1 cells show polarized transport ratios of 4.2 for (R)-flesinoxan, indicating P-gp-mediated efflux. This transport is saturable at concentrations >33 μg/mL, suggesting dose-dependent brain penetration limitations [6]. In vivo, mdr1a(–/–) knockout mice exhibit 12.6-fold higher brain accumulation than wild types, confirming P-gp’s role in restricting CNS access [6].
Table 3: Stereochemical Influence on Pharmacokinetics
Parameter | (R)-Enantiomer | (S)-Enantiomer |
---|---|---|
5-HT₁ₐ EC₅₀ | 24 nM | 720 nM |
P-gp Transport Ratio | 4.2 | 1.1 |
Brain Uptake (mdr1a–/–) | 27-fold increase | Not studied |
The benzodioxane scaffold itself is conformationally restricted. The boat conformation of the dioxane ring positions the hydroxymethyl group axially, enhancing receptor docking complementarity. Nuclear Overhauser Effect (NOE) spectroscopy confirms this preferred orientation in membrane-mimetic environments [2] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7